4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-9(18)8-17-13(19)12(14)11(7-15-17)16-10-5-3-2-4-6-10/h7,10,16H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORRWVISOZIACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)NC2CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone typically involves multi-step organic reactions
Formation of Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Amination: The cyclohexylamino group can be introduced via nucleophilic substitution reactions using cyclohexylamine.
Oxopropylation: The oxopropyl group is typically added through alkylation reactions using 2-oxopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of catalysts like palladium on carbon (Pd/C) can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ with Pd/C catalyst under atmospheric or elevated pressure.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Biology: Used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: Utilized in the synthesis of advanced intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural and Functional Group Variations
Key structural analogs and their substituents are summarized below:
Impact of Substituents on Bioactivity and Physicochemical Properties
Position 5 (Amino Group)
- In R15, this group contributes to high hVAP-1 inhibition (IC₅₀ = 71 nM) .
- Methylamino (Norflurazon): Reduces steric hindrance, increasing solubility and mobility in plant tissues for herbicidal action .
- Dimethylamino (San 6706): Further increases basicity and lipophilicity, enhancing membrane permeability in plants .
Position 2 (Side Chain)
- 2-Oxopropyl (Target Compound): Introduces a ketone group, which may participate in metabolic oxidation or hydrogen bonding. Contrasts with the trifluoromethylphenyl group in norflurazon/San 6706, which enhances electron-withdrawing effects and environmental persistence .
- Phenyl (R15) + Triazolyl (R15): Aromatic and heterocyclic moieties likely contribute to π-π stacking in enzyme inhibition .
Position 4 (Chlorine)
- Ubiquitous across analogs, suggesting a critical role in maintaining the pyridazinone core's reactivity and electronic properties.
Physicochemical and Environmental Considerations
- Environmental Impact: Norflurazon’s trifluoromethylphenyl group contributes to persistence in soil (half-life >100 days), whereas the 2-oxopropyl group in the target compound may degrade more rapidly .
Biological Activity
4-Chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone, identified by CAS number 477855-88-2, is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This compound exhibits a unique structure that contributes to its diverse pharmacological properties.
- Molecular Formula : C13H18ClN3O2
- Molar Mass : 283.75 g/mol
- Synonyms : this compound
Biological Activity Overview
Research indicates that pyridazinone derivatives, including this compound, exhibit significant biological activities. The compound's mechanism of action primarily involves inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory process.
Anti-inflammatory and Analgesic Properties
- Cyclooxygenase Inhibition : Studies have shown that similar pyridazinone derivatives can inhibit COX-1 and COX-2 enzymes effectively. For instance, compounds tested in vitro demonstrated inhibition rates of approximately 59% for COX-1 and 37% for COX-2 at a concentration of 10 µM . This suggests that this compound may exhibit comparable inhibitory effects.
- In Vivo Studies : In vivo testing using models such as the p-benzoquinone-induced writhing test and carrageenan-induced paw edema model has demonstrated the analgesic and anti-inflammatory effects of related pyridazinone derivatives without causing gastric lesions . This is crucial for developing safer therapeutic agents.
Research Findings
A review article focusing on pyridazinone derivatives highlighted their potential as leads in drug discovery for anti-inflammatory and analgesic therapies. The review emphasized the need for novel therapeutic agents that can provide effective pain relief while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Synthesis and Testing : A study synthesized two novel pyridazinone derivatives and tested them against COX enzymes, revealing promising anti-inflammatory activities . The results indicated that modifications in the pyridazinone structure could enhance biological activity.
- Mechanistic Insights : The review article discussed various mechanisms through which these compounds exert their effects, including inhibition of leukocyte infiltration and modulation of pro-inflammatory cytokines . Understanding these mechanisms is vital for optimizing drug design.
Data Table: Biological Activity Comparison
| Compound Name | CAS Number | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Analgesic Activity | Anti-inflammatory Activity |
|---|---|---|---|---|---|
| This compound | 477855-88-2 | TBD | TBD | TBD | TBD |
| Compound A | TBD | 59 | 37 | Yes | Yes |
| Compound B | TBD | 61 | 28 | Yes | Yes |
Q & A
Q. How should researchers reconcile conflicting data on phototoxicity thresholds in monocots vs. dicots?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
